3-(5-Chloropyrimidin-2-yl)propanoic acid

Cross-coupling C-H Activation Synthetic Handle

Researchers exploring SAR at the 5-position of pyrimidine cores often face setbacks when non-halogenated analogs lack the reactive handle needed for late-stage functionalization. 3-(5-Chloropyrimidin-2-yl)propanoic acid solves this by providing a chlorine atom essential for metal-catalyzed cross-coupling, enabling parallel synthesis of biaryl, amino, or alkynyl derivatives from a single intermediate. - Eliminates ester hydrolysis step vs. methyl ester analogs, avoiding 5-15% yield loss. - Halogen bond donor capability (Hammett σ_m = 0.37) supports target-binding hypotheses. - In stock with rapid global dispatch for hit-to-lead and process chemistry programs.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B13667387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloropyrimidin-2-yl)propanoic acid
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCC(=O)O)Cl
InChIInChI=1S/C7H7ClN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)
InChIKeyOSHZVRJNRNUUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloropyrimidin-2-yl)propanoic Acid: Core Heterocyclic Building Block


3-(5-Chloropyrimidin-2-yl)propanoic acid (CAS 1335034-79-1) is a halogenated pyrimidine derivative characterized by a 5-chloro substituent and a propanoic acid chain at the 2-position . It belongs to the broader class of chloropyrimidine intermediates, which are foundational building blocks in medicinal chemistry for synthesizing kinase inhibitors and GPCR agonists [1]. The chlorine atom at the 5-position of the pyrimidine ring provides a reactive handle for further functionalization, distinguishing it from non-halogenated analogs by enabling specific cross-coupling reactions essential for complex molecule construction .

3-(5-Chloropyrimidin-2-yl)propanoic Acid: Substitution Risks


Direct replacement of 3-(5-chloropyrimidin-2-yl)propanoic acid with structurally similar analogs like 3-(pyrimidin-2-yl)propanoic acid or its methyl ester can lead to significant project setbacks. The absence of the 5-chloro substituent on the pyrimidine ring removes a critical synthetic handle, as this halogen is essential for late-stage functionalization via metal-catalyzed cross-coupling [1]. Furthermore, the free carboxylic acid functionality is distinct from ester analogs (e.g., methyl 3-(5-chloropyrimidin-2-yl)propanoate), which require an additional hydrolysis step that can be incompatible with other functional groups. The presence of the chlorine atom also influences the electron-deficient character of the aromatic ring, directly impacting binding affinity in target interactions where halogen bonding is exploited, a parameter that cannot be replicated by a simple hydrogen-substituted analog .

3-(5-Chloropyrimidin-2-yl)propanoic Acid: Differentiation Evidence


5-Chloro vs. 5-H: Synthetic Versatility

The presence of a chlorine atom at the 5-position of the pyrimidine ring in the target compound provides a clear differentiation point over the non-halogenated analog, 3-(pyrimidin-2-yl)propanoic acid. The C-Cl bond (bond dissociation energy ~ 95 kcal/mol) is a well-precedented functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, the C-H bond (bond dissociation energy ~ 112 kcal/mol) at the same position in the non-halogenated analog is inert under these conditions, blocking entry into a wide range of derivatization pathways [1]. This enables a divergent synthesis approach from a single, chlorine-functionalized precursor [2].

Cross-coupling C-H Activation Synthetic Handle

Free Acid vs. Methyl Ester: Improved Step Economy

3-(5-Chloropyrimidin-2-yl)propanoic acid is supplied as the free carboxylic acid, which directly saves one synthetic step compared to its most common analog, methyl 3-(5-chloropyrimidin-2-yl)propanoate . The ester derivative requires a saponification or acidic deprotection step to generate the key acid intermediate for amide coupling or other conjugations. This additional step not only reduces overall yield (typical ester hydrolysis yields are 85-95%, meaning 5-15% material loss per step) but also introduces the risk of side reactions with base-sensitive or acid-sensitive functional groups elsewhere in the molecule [1]. Procuring the free acid eliminates this processing time, cost, and risk.

Synthetic Efficiency Protecting Group Step Economy

5-Chloro Substituent: Enhanced Reactivity & Binding

The 5-chloro substituent exerts a stronger electron-withdrawing inductive effect (-I) compared to a 5-hydrogen or 5-methyl group, as quantified by its Hammett σ_m constant (σ_m: Cl = 0.37 vs. H = 0.00). This deactivates the pyrimidine ring electrophilically but also increases its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 4- positions, with the chlorine at the 5-position acting as a leaving group [1]. This electronic profile is crucial for target engagement in systems where the pyrimidine ring participates in π-stacking or halogen bonding with a protein target; the chlorine substituent is a known halogen bond donor, a property absent in the 5-H analog .

Electrophilicity Nucleophilic Aromatic Substitution Molecular Recognition

3-(5-Chloropyrimidin-2-yl)propanoic Acid: Procurement Scenarios


Divergent Synthesis for GPCR Agonist Libraries

When a project aims to explore structure-activity relationships (SAR) at the 5-position of a pyrimidine core for a GPCR agonist program (as exemplified by GPR119 agonists [1]), 3-(5-chloropyrimidin-2-yl)propanoic acid is the preferred starting material. The chlorine atom's synthetic versatility, as established in Section 3, allows a single intermediate to be converted into a series of biaryl, amino, or alkynyl analogs via parallel chemistry, dramatically accelerating the hit-to-lead phase. In contrast, starting with the 5-H analog would require separate, lower-yielding syntheses for each derivative.

API Intermediate Scale-Up: Step-Economy Optimization

For process chemists scaling up the synthesis of a drug candidate requiring a free acid intermediate for a key amide coupling, procuring 3-(5-chloropyrimidin-2-yl)propanoic acid directly eliminates the ester hydrolysis step. As shown in the comparison to its methyl ester [2], this choice avoids a unit operation, reduces solvent waste, and captures the 5-15% yield loss that would occur during deprotection, thereby improving the overall process mass intensity and reducing the cost of goods.

Halogen Bonding in Chemical Probe Development

In the design of chemical probes where a specific halogen bond interaction with a target protein is hypothesized based on crystallographic data, the 5-chloro substituent is a minimal pharmacophore element. The electronic evidence (Hammett σ_m = 0.37) and halogen bond donor capability of the target compound [3] make it an essential purchase. The 5-H or 5-methyl analogs lack this interaction potential, making them unsuitable for testing this specific hypothesis.

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